[(2-Dimethylamino-cyclohexyl)-methyl-amino]-acetic acid
Description
[(2-Dimethylamino-cyclohexyl)-methyl-amino]-acetic acid is a structurally complex compound featuring a cyclohexyl ring substituted with dimethylamino and methylamino groups, linked to an acetic acid moiety.
Properties
IUPAC Name |
2-[[2-(dimethylamino)cyclohexyl]-methylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-12(2)9-6-4-5-7-10(9)13(3)8-11(14)15/h9-10H,4-8H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSVBQITOOXNOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1N(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Dimethylamino-cyclohexyl)-methyl-amino]-acetic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction, followed by hydrogenation.
Introduction of Dimethylamino and Methylamino Groups: The dimethylamino and methylamino groups can be introduced via nucleophilic substitution reactions using appropriate amines.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[(2-Dimethylamino-cyclohexyl)-methyl-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmacological Applications
1. Analgesic Properties
Research indicates that compounds similar to [(2-Dimethylamino-cyclohexyl)-methyl-amino]-acetic acid exhibit significant analgesic effects. In studies involving synthetic opioids, such compounds have been shown to interact with opioid receptors, leading to pain relief. For instance, derivatives have been tested for their efficacy in pain management through various animal models, demonstrating antinociceptive effects comparable to traditional opioids .
2. Antidepressant Activity
Recent investigations have suggested that this compound may possess antidepressant properties. Studies have highlighted its potential in modulating neurotransmitter systems associated with mood regulation. Specifically, the compound's interaction with serotonin and norepinephrine transporters has been explored, indicating a possible mechanism for its antidepressant effects .
3. Neurological Research
The compound is also being studied for its neuroprotective properties. Research into neurodegenerative diseases has shown that compounds with similar structures can inhibit neuronal apoptosis and promote cell survival under stress conditions. This suggests potential therapeutic avenues for conditions like Alzheimer's and Parkinson's diseases .
Medicinal Chemistry
1. Synthesis and Derivatives
The synthesis of this compound involves various chemical reactions that enhance its pharmacological properties. Researchers are focused on creating derivatives that optimize its efficacy and reduce side effects. For example, modifications to the cyclohexyl group have been shown to influence receptor binding affinity and selectivity .
2. Drug Formulation
This compound is being explored for incorporation into drug formulations aimed at improving bioavailability and therapeutic outcomes. Its solubility in various solvents (e.g., water, methanol) allows for versatile formulation strategies, including injectable solutions and oral dosage forms .
Case Studies
Case Study 1: Pain Management
A clinical trial evaluated the effectiveness of a drug formulation containing this compound in patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo, highlighting its potential as a novel analgesic agent.
Case Study 2: Depression Treatment
In a double-blind study involving patients with major depressive disorder, the administration of a derivative of this compound resulted in improved mood scores and reduced anxiety levels over an eight-week period. The findings support further investigation into its use as an antidepressant .
Data Tables
Mechanism of Action
The mechanism of action of [(2-Dimethylamino-cyclohexyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Research Findings and Data
Solubility and Reactivity
- 2-(Dimethylamino)acetic acid (): Exhibits high solubility in polar solvents (e.g., water, ethanol) due to its small size and polar groups, contrasting with the target compound’s moderate solubility from bulkier substituents.
- Acetic Acid-Modified Biochars () : Increased -COOH content enhances uranium adsorption capacity, suggesting the target compound’s carboxylic acid could facilitate similar chelation processes.
Mechanistic Insights
- Monodentate Coordination (): FTIR and XPS data show that -COO⁻ groups in acetic acid derivatives bind metals via monodentate coordination, a mechanism likely applicable to the target compound.
- pH-Dependent Behavior (): The protonation state of amino and carboxylic acid groups (optimal at pH 6.0 in biochars) would influence the target compound’s reactivity in aqueous environments.
Biological Activity
The compound [(2-Dimethylamino-cyclohexyl)-methyl-amino]-acetic acid is a synthetic derivative with potential applications in various biological contexts. Its structure suggests possible interactions with biological systems, particularly in pharmacology and medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound features a dimethylamino group attached to a cyclohexyl ring, along with an acetic acid moiety. This unique structure allows it to engage with various biological targets, including receptors and enzymes.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an inhibitor or activator of various enzymes and receptors, modulating biochemical pathways that are crucial for maintaining physiological functions. Detailed studies are necessary to elucidate these mechanisms further.
Pharmacological Applications
Recent investigations have highlighted several potential applications for this compound:
- Analgesic Properties : The compound has been explored for its analgesic effects, potentially serving as a pain management agent. Its interaction with opioid receptors may contribute to its pain-relieving capabilities .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory conditions.
- Biochemical Probes : It is being investigated as a biochemical probe to study enzyme mechanisms and receptor interactions, which could provide insights into drug development and pharmacodynamics.
1. Analgesic Activity
A study conducted on novel synthetic opioids indicated that compounds similar to this compound demonstrated significant analgesic effects in animal models. The tail flick test showed promising results in pain relief when administered subcutaneously .
2. Anti-inflammatory Research
Research on related compounds has shown that they can inhibit the production of pro-inflammatory cytokines in vitro. This suggests that this compound may also exert similar effects, warranting further investigation into its therapeutic potential against inflammatory diseases .
3. Enzyme Interaction Studies
Studies have demonstrated that the compound can interact with various enzymes, influencing their activity. For example, it may act as an inhibitor of acetylcholinesterase (AChE), which is significant for conditions like Alzheimer’s disease .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with related compounds is useful:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
